2-((5-Nitrothiazol-2-yl)amino)-2-oxoacetic acid
Description
Properties
IUPAC Name |
2-[(5-nitro-1,3-thiazol-2-yl)amino]-2-oxoacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O5S/c9-3(4(10)11)7-5-6-1-2(14-5)8(12)13/h1H,(H,10,11)(H,6,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDOOKFCVDDDDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)NC(=O)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Nitrothiazol-2-yl)amino)-2-oxoacetic acid typically involves the reaction of 5-nitrothiazole with glycine or its derivatives under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like NMM (N-methylmorpholine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-((5-Nitrothiazol-2-yl)amino)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-((5-aminothiazol-2-yl)amino)-2-oxoacetic acid, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the class of thiazole derivatives, characterized by a thiazole ring substituted with a nitro group and an amino acid moiety. Its molecular formula is , and it has been noted for its stability and reactivity in various chemical reactions.
Chemistry
Building Block for Synthesis:
2-((5-Nitrothiazol-2-yl)amino)-2-oxoacetic acid serves as a crucial intermediate in the synthesis of more complex molecules. It can be utilized to create various thiazole derivatives with enhanced properties.
Reactions:
The compound can undergo several chemical transformations, including:
- Acylation : Formation of amides or esters.
- Reduction : Conversion of the nitro group to an amino group, yielding new derivatives with potential applications.
Biology
Antimicrobial Activity:
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. It has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth.
Case Study:
A study demonstrated that derivatives of this compound displayed minimum inhibitory concentrations (MICs) below 50 µg/mL against resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development.
Medicine
Anticancer Properties:
The compound has been investigated for its anticancer activity. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
In vitro tests on human cancer cell lines (e.g., HeLa, MCF-7) revealed that this compound reduced cell viability by up to 70% at concentrations of 100 µM over 48 hours. These findings warrant further exploration into its mechanisms of action and therapeutic potential.
Anti-inflammatory Effects:
Additionally, it has shown promise in reducing inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases.
Industry
Material Development:
In industrial applications, this compound is being explored for the development of new materials with enhanced chemical resistance and stability. Its unique structure allows for modifications that can tailor material properties for specific applications.
Summary Table of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Chemistry | Building block for complex synthesis | Key intermediate in thiazole derivative synthesis |
| Biology | Antimicrobial agent | Effective against Staphylococcus aureus and E. coli |
| Medicine | Anticancer and anti-inflammatory agent | Reduced cell viability in cancer cell lines by up to 70% |
| Industry | Material development | Potential for creating chemically resistant materials |
Mechanism of Action
The mechanism of action of 2-((5-Nitrothiazol-2-yl)amino)-2-oxoacetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The thiazole ring can also interact with enzymes and proteins, modulating their activity and contributing to the compound’s biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and chemical properties of 2-((5-nitrothiazol-2-yl)amino)-2-oxoacetic acid are heavily influenced by substituents on the thiazole ring and the oxoacetic acid moiety. Below is a comparative analysis with structurally related compounds:
Table 1: Comparison of Key Thiazole and Oxoacetic Acid Derivatives
Key Findings and Trends
In contrast, bromo and cyano substituents () offer similar electronic effects but differ in steric bulk and metabolic stability . The chloro-pyridine derivative () demonstrates the versatility of heterocyclic substitutions, enabling applications in anticoagulant synthesis .
Biological Activity: The nitro-thiazole derivative shows promise in antiviral prodrug development (), whereas cyanothiazole and bromothiazole analogs are utilized in fragment-based drug discovery due to their compact size and moderate yields . The aminothiazole variant () lacks the nitro group but serves as a catalyst, highlighting the role of the amino group in facilitating condensation reactions .
Synthesis Efficiency: Lower yields (23–26%) for cyano- and bromo-substituted compounds () suggest challenges in optimizing reaction conditions for bulky substituents.
Solubility and Bioavailability :
- Esterified derivatives (e.g., ethyl ester in ) improve lipid solubility, enhancing membrane permeability compared to the free acid form .
Biological Activity
2-((5-Nitrothiazol-2-yl)amino)-2-oxoacetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly against various pathogens. This article reviews the available literature on its biological activity, focusing on its mechanisms, efficacy against different microorganisms, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a nitrothiazole moiety, which is known for its biological activity. The presence of the nitro group is crucial as it plays a significant role in the compound's interaction with biological targets. The chemical formula is , and its molecular weight is approximately 189.17 g/mol.
The primary mechanism of action for compounds containing a nitro group, such as this compound, involves redox reactions that lead to cellular toxicity in various microorganisms. The nitro group can generate reactive species that disrupt cellular processes, ultimately leading to microbial death .
Enzyme Inhibition
Research indicates that the compound may inhibit specific enzymes crucial for microbial metabolism. For example, studies have shown that related compounds act as competitive inhibitors of pyruvate:ferredoxin oxidoreductase (PFOR), an enzyme vital for energy metabolism in anaerobic bacteria . This inhibition can lead to reduced energy production in target organisms, making them more susceptible to treatment.
Biological Activity Against Pathogens
The biological activity of this compound has been evaluated against several pathogens:
| Pathogen | Activity | Mechanism |
|---|---|---|
| Helicobacter pylori | Moderate Inhibition | PFOR inhibition |
| Clostridium difficile | Moderate Inhibition | Disruption of energy metabolism |
| Campylobacter jejuni | Moderate Inhibition | Competitive inhibition of essential enzymes |
| Mycobacterium tuberculosis | Potential Activity | Induction of oxidative stress |
Case Studies
- Helicobacter pylori : In vitro studies demonstrated that modifications to the thiazole ring could enhance activity against H. pylori, with some analogues showing improved efficacy compared to standard treatments like metronidazole .
- Clostridium difficile : Research indicated that derivatives of this compound exhibited significant inhibitory effects on C. difficile, suggesting potential for development as a therapeutic agent against antibiotic-resistant strains .
- Mycobacterium tuberculosis : Preliminary data suggest that compounds related to this structure may also show activity against M. tuberculosis, warranting further investigation into their potential as antitubercular agents .
Q & A
Basic Research Question
- 1H NMR : Identifies proton environments (e.g., nitro-thiazole protons at δ 7.60–7.13 ppm and oxoacetic acid protons at δ 4.63 ppm) .
- 13C NMR : Confirms carbonyl groups (C=O at ~165–170 ppm) and nitro-thiazole carbons .
- IR Spectroscopy : Detects N-H stretching (~3300 cm⁻¹) and C=O/C-NO₂ vibrations (~1700 cm⁻¹ and ~1520 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M-H]⁻ peak at m/z 243.0) .
How should researchers handle stability challenges during storage and handling of this compound?
Basic Research Question
- Storage : Store at –20°C in amber vials under inert gas (argon) to prevent hydrolysis and nitro-group degradation .
- Handling : Use gloveboxes with <5% humidity for synthesis. For powder handling, employ local exhaust ventilation (capture velocity ≥0.8 m/s) and NIOSH-approved N95 respirators to minimize inhalation risks .
What advanced computational methods are used to analyze tautomeric equilibria and electronic properties of this compound?
Advanced Research Question
- DFT Calculations : B3LYP/6-311+G(d,p) models predict keto-enol tautomerism, with the keto form being 8.2 kcal/mol more stable due to intramolecular H-bonding (N-H···O=C) .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on tautomer distribution. Correlate with experimental NMR chemical shifts (e.g., δ 12.21 ppm for enolic OH in DMSO-d6) .
How can researchers reconcile contradictory reports on the biological activity of nitro-thiazole derivatives?
Advanced Research Question
- Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and time-kill kinetics to address discrepancies in potency .
- Docking Studies : Perform AutoDock Vina simulations against target enzymes (e.g., bacterial dihydrofolate reductase) to explain variations in IC50 values. Compare binding poses with crystallographic data .
- Metabolic Profiling : Use LC-MS to identify degradation products (e.g., nitro-reduction to amines) that may alter activity .
What strategies are recommended for designing derivatives to enhance target selectivity in anticancer applications?
Advanced Research Question
- Structure-Activity Relationship (SAR) : Introduce substituents at the thiazole C4 position (e.g., –CH3 or –Cl) to modulate steric effects. Derivatives with electron-withdrawing groups show 3.5-fold higher inhibition of cancer cell proliferation (e.g., HeLa IC50 = 12 µM) .
- PROTAC Design : Conjugate the compound to E3 ligase ligands (e.g., thalidomide analogs) via polyethylene glycol (PEG) linkers to promote targeted protein degradation .
How can researchers address solubility limitations in aqueous biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
